molecular formula C16H15FN2O B1196025 N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B1196025
M. Wt: 270.3 g/mol
InChI Key: PTKRIJQZPBQGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.

Scientific Research Applications

Radioligand Development for PET Imaging

  • PET Radioligands for Peripheral Benzodiazepine Receptor : Isoquinoline carboxamide derivatives, similar in structure to N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, have been synthesized and evaluated for their affinity to peripheral benzodiazepine receptors (PBR). These compounds, particularly 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide, showed promise for development as PET radioligands (Yu et al., 2008).

Drug Efflux Transporter Assessment

  • Evaluation of Drug Efflux Transporters : Studies on derivatives like N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-[¹⁸F]fluoroethoxy-9-oxo-4-acridine carboxamide have been conducted to assess the function of major drug efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) (Kawamura et al., 2011).

Antitumor Activity

  • Antitumor Properties : Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a structurally related derivative, have shown inhibitory effects on the proliferation of some cancer cell lines, highlighting their potential antitumor activity (Hao et al., 2017).

NK-3 Receptor Ligands for Medical Imaging

  • NK-3 Receptor Ligands Synthesis : The synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, analogues of NK-3 antagonist SB 223412, was aimed at developing radioligands suitable for PET and SPECT studies. This highlights the versatility of the isoquinoline-2-carboxamide structure in developing medical imaging agents (Bennacef et al., 2004).

Fluorophores for Oligodeoxyribonucleotides Labeling

  • Fluorescent Labeling in Molecular Biology : Novel fluorophores based on the isoquinoline carboxamide structure have been synthesized for labeling nucleosides, which were then used for labeling oligodeoxyribonucleotides. This indicates potential applications in molecular biology and genetic research (Singh & Singh, 2007).

properties

Product Name

N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Molecular Formula

C16H15FN2O

Molecular Weight

270.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C16H15FN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20)

InChI Key

PTKRIJQZPBQGGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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